1-Bromo-2-methyl-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

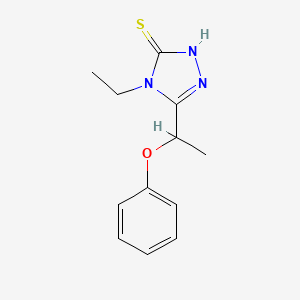

1-Bromo-2-methyl-3-(trifluoromethyl)benzene, or 1-Bromo-2-methyl-3-trifluoromethylbenzene (1-Br-2-Me-3-TfMB), is a chemical compound that is used in a wide range of scientific research applications. It is a member of the class of compounds known as organobromines, which are characterized by the presence of a bromine atom bonded to a carbon atom. 1-Br-2-Me-3-TfMB is a colorless liquid with a sweet smell, and it is soluble in most organic solvents.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, has been identified as a versatile starting material for organometallic synthesis. This compound can undergo a range of synthetically useful reactions via intermediates such as phenylmagnesium, phenyllithium, and phenylcopper, demonstrating its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).

Deprotonation and Site Selectivity

Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including compounds similar to this compound, exhibit unique deprotonation behavior. They undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, allowing for optional site selectivities in reactions. This property is crucial for creating specific regioisomers in synthetic chemistry (Mongin, Desponds, & Schlosser, 1996).

Molecular Mechanics and Conformational Studies

Dynamic NMR and molecular mechanics calculations have been used to study the conformation of molecules like 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene. Understanding the conformational properties of such compounds aids in elucidating their chemical behavior and potential applications in material science or pharmaceutical chemistry (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Trifluoromethylation of Arenes

Research has shown that methyltrioxorhenium can act as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process is significant for the synthesis of various trifluoromethylated organic compounds, which have applications ranging from pharmaceuticals to materials science (Mejía & Togni, 2012).

Radiosynthesis in Medical Imaging

1-[18F]Fluoromethyl-4-methyl-benzene, synthesized from a bromo analogue like this compound, demonstrates the potential of such compounds in radiosynthesis. This area is particularly relevant in medical imaging, where labeled compounds are used in PET scans to visualize biological processes in the body (Namolingam, Luthra, Brady, & Pike, 2001).

Synthesis of Isoindoles

The synthesis of 1-substituted 3-alkoxy-1H-isoindoles involves 1-bromo-2-(dialkoxymethyl)benzenes, akin to this compound. These compounds are important intermediates in the formation of isoindoles, which have various applications, including in pharmaceuticals (Kuroda & Kobayashi, 2015).

Safety and Hazards

Properties

IUPAC Name |

1-bromo-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKTZQGAWXNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379624 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69902-83-6 |

Source

|

| Record name | 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)